4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide
Description
4-Ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by:
- Aromatic Core: A benzene ring substituted with an ethoxy group at position 4 and a fluorine atom at position 2.
- Sulfonamide Linkage: The sulfonamide group (-SO₂NH-) connects the benzene ring to a hydroxytetrahydrofuran (THF) moiety.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO5S/c1-2-20-12-4-3-10(7-11(12)14)21(17,18)15-8-13(16)5-6-19-9-13/h3-4,7,15-16H,2,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZSQJXKARKFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves multiple steps:
-
Formation of the Benzene Sulfonamide Core: : The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group
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Introduction of the Ethoxy and Fluoro Groups: : The ethoxy and fluoro substituents are introduced via electrophilic aromatic substitution reactions. Ethylation can be performed using ethyl iodide in the presence of a strong base, while fluorination can be achieved using a fluorinating agent such as Selectfluor.
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Attachment of the Tetrahydrofuran Moiety: : The final step involves the attachment of the tetrahydrofuran ring. This can be done by reacting the intermediate compound with a suitable tetrahydrofuran derivative under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group of the tetrahydrofuran ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfonic acid derivative. Reducing agents such as lithium aluminum hydride can be used.
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Substitution: : The ethoxy and fluoro groups on the benzene ring can participate in nucleophilic substitution reactions. For example, the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Conversion to a sulfonic acid derivative.
Substitution: Replacement of the ethoxy group with other nucleophiles, forming various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for studying enzyme mechanisms.
Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes. It may be explored for its anti-inflammatory, antibacterial, or anticancer properties.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features of Analogs
The following table summarizes structural differences and similarities between the target compound and analogs from the evidence:
Functional Implications of Substituents
Aromatic Substituents
- Ethoxy (4-OCH₂CH₃) and Fluoro (3-F) Groups: These electron-withdrawing substituents may enhance binding to hydrophobic pockets or polar residues in target proteins.
- Chloro (4-Cl) and Methyl (5-CH₃) Groups (in [22–24]): Chlorine’s electronegativity and methyl’s steric effects in phthalazinone derivatives correlate with antifungal activity . The absence of these groups in the target compound suggests divergent activity profiles.
Heterocyclic Moieties
- Hydroxytetrahydrofuran (Target): The hydroxyl group offers hydrogen-bonding capacity, which may improve solubility and target affinity compared to non-polar groups (e.g., propylsulfonyl in ).
- Phthalazinone (in [22–24]): Aromatic nitrogen-containing systems enhance π-π stacking interactions, critical for antifungal activity .
Research Findings and Structure-Activity Relationships (SAR)
Antifungal Activity in Phthalazinone Derivatives ()
Heterocyclic Group Impact
- Hydroxytetrahydrofuran vs. Tetrahydroquinoline (): The hydroxyl group in the target compound may confer higher aqueous solubility than the propylsulfonyl group in , which is more lipophilic.
- Piperidine vs. Tetrahydrofuran () : Piperidine’s basic nitrogen could influence protonation states under physiological conditions, whereas the tetrahydrofuran’s oxygen may participate in hydrogen bonding.
Substituent Positioning and Electronic Effects
- Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain may enhance hydrophobic interactions but reduce solubility compared to methoxy.
- Fluoro vs. Chloro : Fluorine’s smaller size and higher electronegativity may allow tighter binding to polar residues compared to chlorine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
